1-(2-Chloroethyl)-3-cyclohexylurea

Description

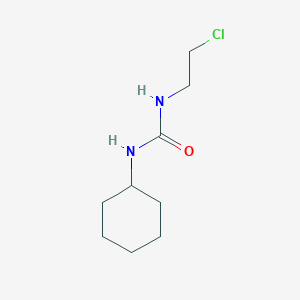

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOZXMXBLXQEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160887 | |

| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-11-7 | |

| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13908-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)-3-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROETHYL)-3-CYCLOHEXYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C001066WH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action

DNA Alkylation and Cross-Linking Dynamics

The principal mechanism of action of 1-(2-Chloroethyl)-3-cyclohexylurea involves the alkylation of DNA, leading to the formation of covalent adducts, interstrand cross-links, and ultimately, the inhibition of DNA replication and synthesis.

While direct mass spectrometric analysis of the specific DNA adducts formed by this compound is not extensively detailed in the available literature, the mechanism is well-understood from studies of related chloroethylnitrosoureas. The chloroethyl moiety of the compound is a potent electrophile that preferentially attacks nucleophilic sites on DNA bases. A critical target is the O6 position of guanine (B1146940). The formation of an O6-(2-chloroethyl)guanine adduct is a key initiating event. This initial lesion is not in itself a cross-link, but a precursor to more complex and cytotoxic damage.

Following the initial chloroethylation of a guanine residue on one strand of DNA, a subsequent intramolecular rearrangement can occur. This leads to the formation of a reactive cyclic intermediate which can then react with a nucleophilic site on the opposite DNA strand, typically the N1 or N3 position of cytosine or the N3 position of adenine. This two-step process results in the formation of a stable ethyl bridge connecting the two strands of the DNA helix, known as an interstrand cross-link (ICL). nih.govnih.gov This cross-linking physically prevents the separation of the DNA strands, a process essential for both replication and transcription.

Cells possess repair mechanisms to counteract such damage, most notably the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). However, the repair of chloroethylnitrosourea-induced adducts can be overwhelmed, and the presence of ICLs poses a significant challenge to the cellular repair machinery.

Carbamoylation of Cellular Proteins and Enzymatic Inhibition

In addition to its DNA-damaging activities, this compound also exerts its effects through the carbamoylation of cellular proteins. This process involves the transfer of the cyclohexylcarbamoyl group from the parent compound to amino groups on proteins. One of the key targets of this carbamoylation activity are histone proteins, particularly the H1 histone. The modification of histones can alter chromatin structure and function, potentially impacting gene expression and DNA repair processes.

Furthermore, the carbamoylating activity of this compound and its isocyanate derivatives can lead to the inhibition of various enzymes. As mentioned, DNA polymerase is a target. nih.gov Other enzymes that have been shown to be inhibited by isocyanates include those involved in cellular metabolism and signaling pathways. This enzymatic inhibition contributes to the broad spectrum of cellular disruption caused by the compound.

In Vivo Bioactivation and Reactive Metabolite Generation

This compound undergoes metabolic activation in the body, leading to the generation of reactive metabolites that contribute to its biological activity. A significant pathway of metabolism involves the hydroxylation of the cyclohexyl ring. Studies in rats have identified several hydroxylated metabolites of cyclohexylamine (B46788) in the urine, indicating that the parent compound is extensively hydroxylated in vivo. nih.gov

Prodrug Hydrolysis and Formation of Electrophilic Species

This compound itself is not the primary active agent. It requires conversion to its nitrosourea (B86855) counterpart, CCNU, to exert a biological effect. This conversion is a critical step in its mechanism of action. Following administration and absorption, it is the subsequent decomposition of the resulting CCNU under physiological conditions that leads to the formation of highly reactive electrophilic species.

The decomposition of CCNU is a non-enzymatic process that generates two main types of reactive intermediates: a 2-chloroethyl diazonium hydroxide (B78521) and a cyclohexyl isocyanate. The 2-chloroethyl diazonium hydroxide is an unstable intermediate that can subsequently break down to form a vinyl cation or undergo an intramolecular displacement to yield a cyclic ethylene (B1197577) adduct. These chloroethylating species are powerful electrophiles that can alkylate nucleophilic sites on cellular macromolecules, most notably DNA. This alkylation, particularly at the O6 position of guanine, is a primary mechanism of the compound's cytotoxicity.

Role of Hepatic Microsomal Enzyme Oxidation in Metabolic Activation

The metabolic activation of the family of chloroethylnitrosoureas, which includes the derivative of this compound, is significantly influenced by hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) system. nih.gov While the initial decomposition of the nitrosourea to form electrophiles is non-enzymatic, the metabolism of the cyclohexyl ring of CCNU is a critical pathway that modulates its activity and clearance.

Research has demonstrated that liver microsomal enzymes catalyze the hydroxylation of the cyclohexyl ring of CCNU at various positions. nih.gov Studies in rats have identified several hydroxylated metabolites, including cis- and trans-isomers of 3-hydroxy and 4-hydroxy CCNU. nih.gov The formation of these metabolites is a true mono-oxygenase reaction, as evidenced by its dependence on NADPH and molecular oxygen, and its inhibition by carbon monoxide. nih.gov

The rate of this hydroxylation can be significantly increased by inducing the hepatic microsomal enzyme system. Pre-treatment of rats with phenobarbital, a known inducer of CYP enzymes, leads to a substantial increase in the in vitro rate of CCNU hydroxylation. nih.govnih.gov This induction is selective, with a more pronounced increase in the formation of the cis-4-hydroxy metabolite. nih.gov These findings highlight the significant role of the liver's metabolic capacity in processing these compounds.

Preclinical Research and Investigational Models

In Vitro Cellular Studies

Compound Susceptibility and Cytotoxic Effects in Human Cancer Cell Lines

The cytotoxic properties of 1-(2-Chloroethyl)-3-cyclohexylurea have been evaluated across a range of human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

Glioblastoma and Astrocytoma: Studies on cultured human glioblastoma cell lines have revealed significant cytotoxic and cytocidal changes following exposure to nitrosoureas. These changes include the cessation of mitotic activity, a reduction in cell population, cellular rounding and clumping, nuclear pyknosis, and ultimately, cell death. oncolink.org The intensity of these effects was found to be proportional to the dosage of the compound. oncolink.org For instance, in the A-172 glioblastoma tumor cell line, treatment resulted in a significant reduction in the cell population. oncolink.org However, a more anaplastic glioblastoma cell line, T98, showed less sensitivity, primarily exhibiting a lowered population density and decreased mitotic activity with only moderate cytotoxicity. oncolink.org

Breast Cancer: Preclinical evidence suggests the potential of this compound in treating breast cancer. In vivo studies using transgenic mice with spontaneous HER2-positive mammary tumors, a model for human breast cancer, demonstrated that the compound has a pronounced inhibitory effect on tumor growth. elpub.ru This indicates a strong cytotoxic effect on breast cancer cells. elpub.ru

Colorectal Cancer: The utility of this compound has been noted in the context of colorectal tumors. nih.gov While direct in vitro cytotoxicity data on specific colorectal cancer cell lines from the reviewed literature is limited, the broader classification of the compound as an alkylating agent with activity against solid tumors supports its investigation in this cancer type. nih.govdrugbank.com

Leukemia: In the context of leukemia, studies on L1210 mouse leukemia cells have been instrumental. Research has shown that this compound induces DNA damage in these cells. nih.gov Furthermore, the cytotoxic effects of related nitrosoureas have been evaluated in human leukemic cell lines such as HL-60 and MOLT-4. nih.gov These studies have also explored strategies to sensitize leukemic cells to the effects of these alkylating agents. nih.gov

Table 1: Summary of In Vitro Cytotoxic Effects of this compound and Related Compounds on Human Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects |

|---|---|---|

| Glioblastoma | A-172, T98 | Cessation of mitosis, cell population reduction, apoptosis oncolink.org |

| Breast Cancer | HER2+ (in vivo) | Inhibition of tumor growth elpub.ru |

| Leukemia | L1210, HL-60, MOLT-4 | DNA damage, sensitization to cytotoxicity nih.govnih.gov |

Analysis of Molecular Pathways Perturbed by Compound Exposure

The antineoplastic effects of this compound are a consequence of its interaction with and disruption of several key molecular pathways. As an alkylating agent, its primary mechanism involves the alkylation and cross-linking of DNA and RNA, which ultimately inhibits DNA synthesis and leads to apoptosis. drugbank.comwikipedia.org

One of the critical pathways affected is the cell cycle. Studies have indicated that N-phenyl-N'-(2-chloroethyl)ureas (CEUs), a class of compounds to which this compound belongs, can arrest cell division in the G2/M phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from proliferating.

Furthermore, research has shown that this compound can modulate the activity of certain enzymes. For example, it has been found to suppress the expression of cytochrome P450 2C11 messenger RNA in rat liver microsomes. nih.gov This can have implications for the metabolism of other drugs when used in combination therapies. Some studies also suggest that related compounds may induce an increase in the rate of glycolysis. unc.edu

Characterization of Binding Interactions with Nucleic Acids and Proteins

The molecular interactions of this compound with cellular macromolecules are fundamental to its cytotoxic activity. As an alkylating agent, it covalently binds to nucleic acids (DNA and RNA) and proteins. elpub.rudrugbank.com

The interaction with DNA is a key aspect of its mechanism of action. The compound causes alkylation of DNA, leading to the formation of cross-links. drugbank.com This damage to the DNA structure interferes with replication and transcription, ultimately triggering cell death. nih.gov Studies on L1210 cells have shown that the compound induces single-strand breaks in DNA, and the repair of this damage is slow and often incomplete. nih.gov

In addition to nucleic acids, this compound also binds to proteins. drugbank.com Notably, N-phenyl-N'-(2-chloroethyl)ureas have been shown to covalently bind to β-tubulin, a protein essential for the formation of microtubules and cell division. nih.gov This interaction disrupts microtubule dynamics, contributing to the arrest of the cell cycle. nih.gov The binding to other cellular proteins, such as histones and serum albumin, has also been reported. elpub.rudrugbank.com

In Vivo Animal Model Investigations

Evaluation in Orthotopic Glioma Models and Brain Tumor Xenografts

The efficacy of this compound in the context of brain tumors has been investigated in various animal models. In murine glioma models, studies have examined the uptake, distribution, and antitumor activity of the compound. wikipedia.org These investigations have been crucial in understanding its ability to penetrate the blood-brain barrier, a critical factor for treating brain neoplasms. wikipedia.org

Research using 9L rat gliosarcoma cells has led to the development of tumor models that mimic recurrent malignant glioma. nih.gov These models, which include sublines resistant to related nitrosoureas, are valuable for studying mechanisms of drug resistance and for evaluating novel therapeutic strategies. nih.gov While clinical studies have confirmed the effectiveness of the compound against recurrent brain tumors, these preclinical models provide the foundational understanding of its in vivo behavior. researchgate.net

Studies in Leukemia Models (e.g., L1210 Leukemia-bearing mice)

L1210 leukemia-bearing mice have served as a standard model for evaluating the in vivo efficacy of anticancer agents, including this compound. Studies have investigated its use in combination chemotherapy regimens for L1210 mouse leukemia. cancerresearchuk.org The metabolism of the compound has also been studied in this model, providing insights into its in vivo transformation and activity. drugbank.com The L1210 cell line itself has been extensively characterized, providing a well-defined system for such investigations. nih.gov Research in this model has also focused on the DNA damage and repair mechanisms following exposure to the compound. nih.gov

Table 2: Summary of In Vivo Animal Model Investigations

| Model System | Cancer Type | Key Findings |

|---|---|---|

| Murine Glioma Model | Glioma | Demonstrated uptake, distribution, and antitumor activity in the brain wikipedia.org |

| 9L Rat Gliosarcoma | Glioma | Development of models for recurrent and drug-resistant glioma nih.gov |

| L1210 Leukemia-bearing Mice | Leukemia | Evaluation of combination chemotherapy and in vivo metabolism drugbank.comcancerresearchuk.org |

Comparative Efficacy and Toxicity Assessments in Veterinary Oncological Models (e.g., canine, feline tumors)

The therapeutic potential of this compound has been explored in naturally occurring tumors in companion animals, which serve as valuable translational models for human cancers. Studies in canine and feline cancer patients have provided insights into the compound's activity spectrum and its potential toxicities in a setting that more closely mimics the complexity of human disease than traditional rodent models.

In canine malignant melanoma, treatment with this compound has been investigated. While complete responses are rare, some dogs have shown partial responses, indicating a degree of antitumor activity in this challenging and often aggressive malignancy. These studies are critical for understanding the compound's potential efficacy and for identifying tumor types that may be particularly susceptible to its effects.

Investigations in feline models are less commonly reported in the available literature. However, the general principles of nitrosourea (B86855) activity suggest potential applications in various feline neoplasms, warranting further research to define its role in feline oncology. The comparative aspect of these veterinary studies is crucial, as differences in drug metabolism and tumor biology between species can significantly impact both efficacy and toxicity.

Preclinical Assessment of Synergistic Anti-Tumor Activity with Other Agents

The exploration of combination therapies is a cornerstone of modern oncology research, aiming to enhance efficacy, overcome resistance, and minimize toxicity. Preclinical studies have investigated the synergistic potential of this compound with other anticancer agents.

One area of investigation has been its combination with other chemotherapeutic drugs. The rationale behind such combinations often lies in targeting different cellular pathways or mechanisms of action. For instance, combining an alkylating agent like this compound with a drug that inhibits DNA repair could theoretically enhance its cytotoxic effects.

Furthermore, the interaction of this compound with radiation therapy has been a subject of preclinical research. The ability of nitrosoureas to sensitize tumor cells to the effects of radiation has been demonstrated in various cancer models. This radiosensitizing effect is thought to be related to the inhibition of DNA repair mechanisms, making tumor cells more vulnerable to radiation-induced damage.

Mechanisms of Acquired and Intrinsic Resistance in Preclinical Settings

A significant challenge in cancer therapy is the development of drug resistance. Preclinical models are instrumental in elucidating the mechanisms by which tumor cells become resistant to agents like this compound.

A primary mechanism of resistance to chloroethylnitrosoureas is the activity of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). This enzyme can directly reverse the DNA alkylation damage induced by the drug, thereby negating its cytotoxic effect. Preclinical studies have shown that tumor cells with high levels of AGT expression are often intrinsically resistant to this compound. Conversely, the depletion or inhibition of AGT can sensitize resistant cells to the drug.

Acquired resistance can also develop through the upregulation of AGT activity following drug exposure. Additionally, other mechanisms, such as alterations in drug transport, increased drug metabolism, and changes in downstream signaling pathways that regulate cell survival and apoptosis, can contribute to both intrinsic and acquired resistance.

Preclinical Toxicological and Safety Characterization

A thorough understanding of a compound's toxicological profile is paramount before it can be considered for clinical use. Preclinical studies on this compound have addressed its potential for long-term toxicity, genetic damage, and effects on reproductive function.

Carcinogenesis Studies in Experimental Animal Models

Long-term carcinogenicity studies in animal models are a critical component of safety assessment for any new therapeutic agent. For this compound, as with other alkylating agents, there is a theoretical risk of secondary malignancies due to its mechanism of action, which involves DNA damage.

Studies in rodent models are typically conducted to evaluate the potential of a compound to induce tumors after chronic exposure. These studies involve administering the drug to animals for a significant portion of their lifespan and then examining them for the development of neoplasms. The results of such studies for this compound are essential for a comprehensive risk-benefit assessment.

Mutagenicity and Genotoxicity Assessments (e.g., Ames test, chromosome aberration tests)

Given its DNA-alkylating properties, this compound has been subjected to a battery of tests to assess its potential to cause genetic mutations and chromosomal damage.

The Ames test, which uses bacteria to test for gene mutations, is a standard initial screening tool. The genotoxic potential of this compound has also been evaluated in mammalian cell-based assays, such as the chromosome aberration test, which examines for structural changes in chromosomes. These in vitro and in vivo assays provide crucial information about the compound's potential to induce genetic alterations, which is linked to both its anticancer activity and its potential for long-term toxicities like carcinogenesis.

Investigations into Effects on Fertility

The potential effects of anticancer agents on reproductive function are a significant concern. Preclinical studies in animal models are conducted to evaluate the impact of this compound on fertility and reproductive organs.

Synthetic Methodologies and Process Engineering Research

Development of Continuous Flow Synthesis Pathways

The synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea, a crucial intermediate in the production of the anticancer drug Lomustine (B1675051), has been successfully adapted to a continuous flow process. hibu.comnih.gov This involves a two-step sequence that has been telescoped, meaning the reactions are performed sequentially without the need to isolate the intermediate product. hibu.comnih.gov This method not only streamlines the process but also minimizes handling of potentially hazardous materials. nih.govresearchgate.net

Design and Optimization of the Carbamylation Reaction Stage

The initial step in the continuous flow synthesis is the carbamylation reaction. This involves the reaction of cyclohexylamine (B46788) with 1-chloro-2-isocyanatoethane in the presence of triethylamine (B128534) (TEA). rsc.org Researchers have optimized this stage by systematically studying the effects of solvent, temperature, and reagent stoichiometry to maximize the yield of this compound. hibu.com

Kinetic studies have been performed to better understand the reaction mechanism. A proposed third-order rate law, which is first-order with respect to each of the three reactants (cyclohexylamine, 1-chloro-2-isocyanatoethane, and TEA), has shown the best fit with experimental data. rsc.orged.ac.uk This understanding is crucial for designing and scaling up the reactor system. rsc.org

Initial optimization efforts identified tetrahydrofuran (B95107) (THF) as a suitable solvent and a reaction temperature of 50 °C as optimal for this stage. nih.govrsc.org The reaction is rapid, with residence times as short as one minute being effective. nih.gov

Design and Optimization of the Nitrosation Reaction Stage

The subsequent nitrosation stage is a critical and often challenging step. In the continuous flow process, the output from the carbamylation reactor is directly combined with a nitrosating agent. nih.gov The choice of nitrosating agent and solvent has been a key area of investigation. Both sodium nitrite (B80452) (NaNO₂) with formic acid and tert-butyl nitrite (tBuONO) have been evaluated. hibu.com

Reactor Configuration and Operational Parameters

The continuous flow synthesis of this compound and its subsequent conversion has been successfully demonstrated using microreactors. nih.gov These reactors, often constructed from materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing or glass chips, offer excellent heat and mass transfer, which is a significant advantage over batch reactors. nih.govresearchgate.net The small internal dimensions of these reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netthieme.de

For the carbamylation step, a residence time of just one minute at 50 °C is sufficient. nih.gov The nitrosation step, on the other hand, benefits from a longer residence time of around 5 to 8 minutes at a lower temperature, typically between 0 °C and 25 °C. hibu.com The entire two-step telescoped process can be completed with a total residence time of approximately 9 minutes, achieving a notable production rate. hibu.comnih.gov

Intermediate Purification Strategies in Flow Systems

Various in-line purification techniques are available for continuous flow systems, including liquid-liquid extraction, crystallization, and the use of scavenger resins or packed-bed reactors. beilstein-journals.orgresearchgate.net For instance, continuous liquid-liquid extraction has been studied for the removal of unreacted reagents like 2-chloroethyl isocyanate. researchgate.net This strategy can significantly improve the purity of the intermediate stream before it enters the next reaction stage. researchgate.net

Process Optimization and Enhanced Safety Protocols

Continuous flow technology inherently offers significant safety advantages over batch processing, particularly when dealing with hazardous reagents or intermediates. researchgate.netacs.org The small reactor volumes mean that only a small amount of hazardous material is present at any given time, minimizing the risk of runaway reactions or exposure. nih.govthieme.de

Strategies for Minimizing Intermediate Handling and Exposure

The development of telescoped continuous flow processes is a primary strategy for minimizing the handling of and exposure to hazardous intermediates. nih.govacs.org In the synthesis of this compound, both the 1-chloro-2-isocyanatoethane starting material and the urea (B33335) product are potent alkylating agents. hibu.com By performing the synthesis in a closed-loop, automated system, operator exposure to these hazardous compounds is virtually eliminated. nih.gov

Furthermore, the in situ generation and immediate consumption of reactive or unstable intermediates is another key safety feature of flow chemistry. flinders.edu.au This "just-in-time" approach avoids the need to store and handle large quantities of potentially dangerous substances. The integration of process analytical technology (PAT), such as in-line mass spectrometry, allows for real-time monitoring and control of the reaction, further enhancing both safety and efficiency. nih.gov

Systematic Solvent Screening and Selection for Process Efficiency

The selection of an appropriate solvent system is a cornerstone of efficient chemical synthesis and purification, directly impacting reaction rates, yield, and the impurity profile of the final product. For the synthesis and purification of this compound, extensive research has been conducted to identify optimal solvents.

In the context of continuous flow synthesis, a screening of various solvents including ethanol, methanol, dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), toluene, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297) (EtOAc), and tetrahydrofuran (THF) was performed. hibu.com This screening is crucial for the initial reaction step, the carbamylation of cyclohexylamine with 2-chloroethyl isocyanate. rsc.org

For the subsequent purification, particularly the removal of unreacted reagents and water-soluble impurities, a different set of solvents has been evaluated for liquid-liquid extraction. A key focus has been on developing greener processes, leading to the investigation of 2-methyl tetrahydrofuran (2-MTHF) as a promising "green solvent". nih.gov Its low miscibility with water is a significant advantage. nih.gov

A systematic evaluation using partition coefficient (KP) calculations helps predict the extraction performance. The partition coefficient measures the distribution of a solute between two immiscible liquid phases, typically an organic solvent and an aqueous phase. A comparative analysis was performed between solvents like 1-Butanol and 2-MTHF. Theoretical predictions indicated that this compound would preferentially remain in the 2-MTHF phase, which aligns with its observed low solubility in water. nih.gov Furthermore, the partition coefficient for the intermediate was higher in 2-MTHF compared to 1-Butanol, suggesting that using 2-MTHF would result in less product loss to the aqueous phase during extraction. nih.gov Dichloromethane and water have also been implemented in liquid-liquid extraction steps for impurity removal. nih.gov

| Compound | Solvent System | Partition Coefficient (KP,Th) | Observation |

| 2-Chloroethyl isocyanate (ISO) | 2-MTHF / Water | Low | Favors water phase, enabling extraction from organic phase. nih.gov |

| 2-Chloroethyl isocyanate (ISO) | 1-Butanol / Water | Low | Favors water phase. nih.gov |

| Cyclohexylamine (CHA) | 2-MTHF / Water | High | Remains in the organic phase. nih.gov |

| This compound (INT) | 2-MTHF / Water | High | Remains in the organic phase. nih.gov |

| This compound (INT) | 1-Butanol / Water | Lower than 2-MTHF | More product potentially lost to the aqueous phase compared to 2-MTHF. nih.gov |

This table presents a summary of theoretical partition coefficient findings for key compounds in different solvent systems.

Impurity Profiling, Detection, and Mitigation during Synthesis

Impurity profiling is a critical aspect of pharmaceutical manufacturing, ensuring the quality and safety of the final active pharmaceutical ingredient (API). google.com For this compound, which is an intermediate in the synthesis of the anticancer drug Lomustine, controlling impurities is paramount as they can lead to unwanted downstream secondary reactions. nih.gov

The primary impurities identified during its synthesis include unreacted starting materials and byproducts. A key impurity is the unreacted reagent 2-chloroethyl isocyanate. nih.gov Another potential impurity is 1,3-Dicyclohexylurea, which can be formed from side reactions. ureaknowhow.com The presence of these impurities can compromise the purity of the subsequent API, Lomustine. nih.gov

Detection of these impurities is typically carried out using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). hibu.comnih.gov

Mitigation of these impurities is a key objective of process engineering. A highly effective strategy is the implementation of a continuous liquid-liquid extraction step immediately following the synthesis. nih.gov This allows for the prompt removal of 2-chloroethyl isocyanate and other water-soluble impurities before they can interfere with subsequent reaction steps. nih.gov By using a solvent system like 2-MTHF and water, the unreacted 2-chloroethyl isocyanate is selectively extracted into the aqueous phase, while the desired product, this compound, remains in the organic phase. nih.gov This immediate purification aids downstream processing and significantly improves the purity of the intermediate. nih.gov Hot filtration from petroleum ether has also been noted as a method to remove the insoluble this compound impurity from the final Lomustine product in certain synthesis routes. hibu.com

Reaction Kinetics and Mathematical Modeling

Understanding the kinetics of the formation of this compound is essential for reactor design, process optimization, and control.

Postulation and Validation of Kinetic Rate Laws

The synthesis of this compound occurs via the carbamylation of cyclohexylamine by 2-chloroethyl isocyanate. rsc.org The reaction is often performed in the presence of a base, such as triethylamine (TEA), in a solvent like tetrahydrofuran (THF). rsc.org

The role of TEA is not definitively explained in all literature but is thought to prevent side reactions, such as the attack of the amine on the chlorinated carbon of the isocyanate, which would form HCl and impede the desired urea formation. rsc.org

Kinetic studies aim to develop rate laws that accurately describe the reaction progress over time. For the continuous flow synthesis of this intermediate, kinetic parameters for proposed rate laws are regressed from experimental data collected at various residence times. rsc.org The reaction is known to be fast, with data for kinetic modeling being collected at residence times as short as 10 to 60 seconds. rsc.org The rate of reaction is dependent on the concentrations of the key reagents, cyclohexylamine and 2-chloroethyl isocyanate, and may also depend on the concentration of the TEA catalyst. rsc.org The general kinetics of isocyanate reactions suggest that the reaction order can vary depending on the specific reactants and catalysts involved. rsc.org

Development of Predictive Reactor Models

Based on validated kinetic rate laws, predictive reactor models can be developed. These mathematical models are crucial for simulating reactor performance, optimizing operating conditions, and ensuring process robustness. For the continuous synthesis of this compound, flow reactors are modeled, often as ideal plug flow reactors (PFRs) or a series of continuous stirred-tank reactors (CSTRs) to approximate plug flow. rsc.orgresearchgate.net

The development of these models involves a framework of parameter estimation and identifiability analysis to simplify reaction mechanisms and accurately determine rate parameters. nih.gov This mathematical modeling approach deepens the understanding of the manufacturing process and allows for the generation of design spaces. researchgate.net A design space is a multidimensional combination and interaction of input variables (e.g., temperature, concentration, residence time) that have been demonstrated to provide assurance of quality. nih.gov

While specific models for the synthesis reactor are proprietary, the principles are analogous to those used in other chemical processes, such as industrial urea synthesis. These models incorporate mass and energy balances, phase equilibria, and the established kinetic rate laws to predict the concentration profiles of reactants and products along the length of the reactor. ureaknowhow.comsci-hub.se By comparing model predictions with experimental data, the models are validated and refined, ultimately guiding lab-scale operation and scale-up to industrial production. researchgate.net

Advanced Downstream Processing and Purification Techniques

Downstream processing encompasses the recovery and purification of a synthesized product. google.com For this compound, advanced and continuous methodologies are being implemented to enhance efficiency and purity. nih.gov

Implementation of Continuous Liquid-Liquid Extraction Modules

A significant advancement in the purification of this compound is the development and operation of a continuous liquid-liquid extraction platform. nih.govresearchgate.net This technique is particularly effective for removing the unreacted 2-chloroethyl isocyanate impurity directly after the synthesis step. nih.gov

The platform can be implemented on a milli-scale using small-diameter tubing (e.g., 1.5 mm). researchgate.net A typical process flowsheet involves the effluent from the synthesis reactor (R-101) entering a continuous tubular extractor (E-101). nih.gov In this unit, the organic phase (e.g., 2-MTHF containing the product and impurity) is brought into contact with an immiscible aqueous phase. nih.gov The high surface area-to-volume ratio in the small tubing facilitates efficient mass transfer of the water-soluble impurity (2-chloroethyl isocyanate) from the organic to the aqueous phase. nih.gov

Following extraction, the two phases are separated in a continuous membrane separator (S-101). nih.gov The purified organic phase, now rich in this compound, proceeds to the next synthesis step, while the aqueous phase containing the impurity is removed. nih.gov

Design and Optimization of Continuous Crystallization Processes

The transition from batch to continuous manufacturing represents a significant paradigm shift in the pharmaceutical industry, driven by the potential for improved product quality, consistency, and process efficiency. For the synthesis of this compound, a key intermediate in the production of active pharmaceutical ingredients, the design and optimization of continuous crystallization processes are critical for achieving high purity and desirable crystal attributes.

Continuous crystallization offers several advantages over traditional batch processes, including smaller equipment footprint, reduced operational costs, and enhanced safety for handling hazardous reagents. pharmtech.com The core of a continuous crystallization process often involves the use of Mixed-Suspension, Mixed-Product Removal (MSMPR) crystallizers. acs.orgengineering.org.cn These systems maintain a constant volume of slurry, with continuous feeding of the solution and withdrawal of the crystal-containing product. The design of an MSMPR system for this compound would involve careful consideration of residence time, temperature profile, and agitation rate to control nucleation and crystal growth.

Process Analytical Technology (PAT) plays a crucial role in the real-time monitoring and control of continuous crystallization. engineering.org.cnbohrium.com For this compound, in-situ probes such as Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM) can provide real-time data on crystal size distribution and morphology. This information allows for immediate adjustments to process parameters to maintain the desired crystal characteristics and prevent deviations that could impact downstream processing and final product quality.

A critical aspect in the purification of this compound is the removal of unreacted precursors, such as 2-chloroethyl isocyanate. Continuous liquid-liquid extraction has been explored as an efficient method for this purification step prior to crystallization. Modeling and simulation of this extraction process are vital for optimizing solvent selection and process parameters to maximize extraction efficiency.

Table 1: Illustrative Process Parameters for Continuous Crystallization of a Urea-based Intermediate

| Parameter | Range | Impact on Crystal Attributes |

| Residence Time | 30 - 120 min | Influences crystal size and yield. Longer times may lead to larger crystals but can also increase the risk of impurity incorporation. |

| Cooling Rate | 0.1 - 1.0 °C/min | Affects nucleation rate and crystal size distribution. Faster cooling can lead to smaller, more numerous crystals. |

| Agitation Speed | 100 - 500 RPM | Impacts crystal breakage and agglomeration. Optimal speed is necessary to ensure good mixing without excessive crystal damage. |

| Slurry Density | 5 - 20% (w/w) | Influences secondary nucleation and crystal growth rates. Higher densities can enhance growth but may also lead to agglomeration. |

This table is illustrative and based on general principles of continuous crystallization for pharmaceutical intermediates. Specific values for this compound would require experimental determination.

Exploration of Novel Synthesis Pathways and Sustainable Manufacturing Approaches

The development of novel and sustainable synthesis pathways for this compound is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org Traditional synthetic routes for ureas often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. Modern approaches seek to replace these with safer alternatives and more environmentally benign processes.

One promising area of research is the use of flow chemistry for the synthesis of urea derivatives. acs.orgacs.orgvapourtec.com Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. For the synthesis of this compound, a flow process could involve the reaction of cyclohexylamine with a suitable carbonyl source under high-temperature and high-pressure conditions in a microreactor. This approach can significantly reduce reaction times and improve yields compared to batch synthesis.

The use of greener solvents is another key aspect of sustainable manufacturing. Traditional syntheses often rely on volatile and toxic organic solvents. Research into bio-alternative solvents, such as Cyrene™, or deep eutectic solvents (DESs) composed of choline (B1196258) chloride and urea, offers a more sustainable option. rsc.orgresearchgate.netyoutube.com These solvents are often biodegradable, have low toxicity, and can be recycled, reducing the environmental impact of the synthesis.

Table 2: Comparison of Traditional and Novel Synthesis Approaches for Urea Derivatives

| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Reagents | Often involves hazardous materials like phosgene or isocyanates. | Can utilize alternative, less hazardous reagents. Enables use of CO2 as a C1 building block. vapourtec.com |

| Solvents | Typically uses volatile organic compounds (VOCs). | Can be adapted to use greener solvents like Cyrene™ or DESs. rsc.org |

| Reaction Time | Can be several hours to days. | Significantly reduced, often in the order of minutes. acs.org |

| Safety | Handling of hazardous materials in large quantities poses risks. | Smaller reaction volumes and better control enhance safety. |

| Waste Generation | Can produce significant amounts of waste. | Generally produces less waste due to higher efficiency and selectivity. |

| Energy Consumption | Often requires significant energy for heating and cooling large reactors. | More energy-efficient due to better heat transfer in smaller reactors. |

This table provides a general comparison. Specific outcomes for the synthesis of this compound would depend on the specific reaction conditions and reagents used.

Furthermore, the development of catalytic methods for urea synthesis is an active area of research. The use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling, contributing to a more sustainable process. For instance, the electrochemical synthesis of urea from carbon dioxide and nitrogen sources is an emerging field that could offer a highly sustainable route in the future. oaepublish.com While not yet applied directly to complex ureas like this compound, the principles could be adapted.

The exploration of these novel pathways and sustainable approaches is essential for the future of pharmaceutical manufacturing, ensuring that the production of key intermediates like this compound is not only efficient and cost-effective but also environmentally responsible.

Emerging Research Areas and Future Perspectives

Design and Synthesis of Novel Analogs and Derivatives with Improved Therapeutic Profiles

A key area of ongoing research is the rational design and synthesis of new analogs of 1-(2-Chloroethyl)-3-cyclohexylurea. The primary goals are to enhance antitumor activity, improve selectivity for cancer cells, reduce toxicity, and overcome drug resistance.

One approach involves modifying the cyclohexyl ring of the molecule. For instance, fluorinated analogues have been synthesized in an attempt to block the rapid in vivo hydroxylation of the cyclohexyl moiety, a key metabolic pathway. nih.gov However, one such analog, 3-(1H-decafluorocyclohexyl) analogue (FCCNU), demonstrated significant toxicity and minimal activity against leukemia in mouse models, indicating that simple modifications can drastically alter the compound's biological properties and decomposition pathways. nih.gov

Computational, or in silico, methods are accelerating the discovery of promising new derivatives. nih.gov One such study identified 17 novel nitrosourea (B86855) agents analogous to Lomustine (B1675051). nih.gov These compounds were specifically designed to retain DNA alkylating activity while possessing molecular properties—such as a formula weight under 450 and a Log P value less than 5—that are preferential for penetrating the blood-brain barrier. nih.gov This computational screening allows researchers to prioritize the synthesis of candidates with the highest probability of success.

The broader field of medicinal chemistry provides a blueprint for this type of research. For example, studies on other anticancer agents, like niclosamide, demonstrate a systematic approach where various substituents are tested to improve metabolic stability and anti-proliferative effects against resistant cancer cell lines. mdpi.com This structured methodology, combining synthesis with detailed structure-activity relationship (SAR) analysis, is a powerful paradigm for developing next-generation nitrosoureas with superior therapeutic profiles. mdpi.com

Table 1: In Silico Designed Lomustine Analogs for Blood-Brain Barrier Penetration This table is representative of data from computational studies aimed at identifying novel drug candidates.

| Property | Mean Value for 17 Analogs | Preferred Range for BBB Penetration |

|---|---|---|

| Log P | 2.524 | < 5 |

| Polar Surface Area | 62.89 Ų | < 90 Ų |

| Formula Weight | 232.8 | < 450 |

| Rotatable Bonds | 2 | N/A |

Data derived from in silico substructure searches for agents analogous to Lomustine. nih.gov

Pharmacogenomic Studies and Personalized Medicine Approaches for Patient Selection

The efficacy of this compound can vary significantly among patients. Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a path toward personalized medicine, where treatments are tailored to the individual's genetic makeup.

A critical biomarker for nitrosourea-based chemotherapy in glioblastoma is the methylation status of the O(6)-methylguanine-DNA methyltransferase (MGMT) gene promoter. gundersenhealth.org MGMT is a DNA repair enzyme that can counteract the effects of alkylating agents like Lomustine. nih.gov Tumors with a methylated MGMT promoter express less of this enzyme and are therefore more susceptible to treatment. gundersenhealth.org Clinical trials are actively evaluating treatment strategies based on MGMT status, for example, by testing the addition of Lomustine to standard therapy specifically for patients with MGMT-methylated glioblastoma. gundersenhealth.org

Table 2: Key Biomarkers in Lomustine Therapy for Glioma

| Biomarker | Significance | Implication for Personalized Medicine |

|---|---|---|

| MGMT Promoter Methylation | Predicts better response to alkylating agents. gundersenhealth.org | Patient selection for Lomustine-based regimens. gundersenhealth.org |

| IDH Mutation Status | Associated with improved overall survival. cancernetwork.com | Prognostic indicator for patient counseling and trial stratification. cancernetwork.com |

| FET PET Imaging | Early changes predict treatment response and survival. nih.gov | Enables early decision-making on treatment continuation. nih.gov |

This table summarizes key findings from research into predictive markers for Lomustine treatment.

Development of Advanced Drug Delivery Systems for Targeted Therapy

A major challenge in cancer treatment is delivering a sufficient concentration of a chemotherapeutic agent to the tumor while minimizing exposure to healthy tissues. For brain tumors, this is further complicated by the blood-brain barrier. While Lomustine's high lipid solubility allows it to cross this barrier, advanced drug delivery systems are being developed to further enhance its therapeutic index. wikipedia.orggleostine.com

One promising strategy involves the use of biocompatible polymer implants for controlled, localized drug delivery. Research on the related nitrosourea, carmustine (B1668450) (BCNU), has demonstrated the feasibility of this approach. nih.gov In a study using ethylene-vinyl acetate (B1210297) copolymer (EVAc) loaded with BCNU, intracranial implants released the drug over a period of 9 days, achieving high and sustained concentrations directly within the brain hemisphere where the tumor is located. nih.gov This method resulted in significantly lower systemic drug levels compared to intraperitoneal administration, thereby reducing the potential for peripheral toxicity. nih.gov Such systems could be adapted for Lomustine to maximize its effect on brain tumors while mitigating systemic side effects.

Exploration of Immunomodulatory Effects and Synergy with Immunotherapeutic Agents

The interplay between chemotherapy and the immune system is a burgeoning area of cancer research. Certain chemotherapies, including alkylating agents, can induce immunogenic cell death, a process that alerts the immune system to the presence of cancer cells. This has opened the door to combining drugs like this compound with immunotherapies to create synergistic antitumor effects.

Preclinical studies have shown remarkable synergy between Lomustine and an immunocytokine known as L19TNF. oup.comoup.comnih.gov In mouse models of glioblastoma, this combination led to the cure of a majority of the animals, a result not seen with either agent alone or in combination with other therapies like anti-PD-1. oup.comnih.gov The combination therapy triggered a potent local anti-tumor immune response, characterized by an increase in tumor-infiltrating lymphocytes and enhanced presentation of tumor antigens. oup.comoup.com These promising results have led to the initiation of clinical trials in patients with recurrent glioblastoma. nih.gov

Table 3: Research on Lomustine in Combination with Immunotherapy

| Combination Agent | Rationale | Key Finding in Preclinical/Clinical Studies | Status |

|---|---|---|---|

| L19TNF (Immunocytokine) | Targeted delivery of TNF to tumor stroma to induce immune response. | Strong synergistic anti-tumor activity; increased tumor-infiltrating lymphocytes. oup.comoup.comnih.gov | Phase I/II clinical trial ongoing. nih.gov |

| Bevacizumab | Anti-angiogenic agent; may normalize tumor vasculature for better immune cell infiltration. | Prolonged progression-free survival but no overall survival benefit over monotherapy. nih.gov | Further investigation in combination with immunotherapy hypothesized. nih.gov |

| Thymidine (with BCNU) | Modulate immunosuppressive effects of nitrosoureas. | Augmented activity of tumor-specific cytotoxic T-cells. nih.gov | Preclinical. |

This table highlights key research into combining Lomustine and related compounds with immunomodulatory agents.

Comprehensive Studies on Long-Term Toxicities and Late Effects

While effective, treatment with this compound carries the risk of significant long-term and late-onset toxicities that can appear months or even years after treatment has concluded. stjude.orgmayoclinic.org A comprehensive understanding of these risks is crucial for patient monitoring and long-term care.

One of the most serious late effects is the development of second cancers, particularly blood cancers like acute leukemia or myelodysplastic syndrome. cancerresearchuk.orgmacmillan.org.uk The drug is also known to be carcinogenic in animal studies. fda.gov

Pulmonary toxicity, specifically the development of interstitial pulmonary fibrosis (a scarring of the lung tissue), is a rare but potentially irreversible side effect associated with nitrosoureas. oncolink.orgnih.gov While this is more commonly reported with high cumulative doses of carmustine, it can occur with Lomustine, especially in patients with pre-existing lung conditions or who are smokers. oncolink.orgnih.gov

Other significant long-term effects include:

Fertility Problems: The drug can impact the ability to have children in both male and female patients. stjude.orgcancerresearchuk.org

Kidney Toxicity: Kidney function can be affected, particularly after receiving large cumulative doses over time. oncolink.orgfda.gov

Liver Toxicity: The medication can cause liver toxicity, necessitating regular monitoring of liver function during treatment. oncolink.orgfda.gov

Ongoing surveillance and long-term follow-up studies of patient cohorts are essential to fully characterize the incidence and risk factors for these late effects, which will inform safer treatment protocols and long-term patient management strategies.

Research on Economic Feasibility and Accessibility of Compound Production

The accessibility of essential medicines is a critical component of healthcare. For older, off-patent drugs like Lomustine, production and pricing can become significant barriers for patients. Between 2013 and 2019, the price of a single Lomustine capsule reportedly increased from approximately $50 to $768, potentially limiting patient access to this vital medication. researchgate.netaiche.org

This price volatility has spurred research into more economically feasible and robust manufacturing processes. At Purdue University, researchers have developed a small-scale, integrated, and continuous manufacturing platform specifically for low-volume, high-value drugs like Lomustine. aiche.org This approach utilizes a novel flow synthesis pathway, which consists of two continuous reaction steps. aiche.org

Continuous flow synthesis offers several advantages over traditional batch manufacturing, including improved safety, better heat transfer and mixing, higher yields, and greater reaction selectivity. rsc.orgrsc.org By eliminating the need to handle hazardous intermediates and streamlining the process, this modern manufacturing technology has the potential to reduce production costs significantly. aiche.org The development and implementation of such advanced, cost-effective synthesis and purification platforms are vital to ensuring the continued availability and affordability of this compound for the patients who need it.

Q & A

Q. What are the established synthetic routes for 1-(2-Chloroethyl)-3-cyclohexylurea, and which analytical methods are recommended for purity verification?

The synthesis of this compound typically involves nucleophilic substitution reactions, where a cyclohexylamine derivative reacts with a chloroethylating agent. Key steps include controlling reaction temperature (e.g., 0–5°C for exothermic reactions) and using anhydrous solvents to minimize hydrolysis . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. Consistency in solvent selection (e.g., deuterated chloroform for NMR) and calibration standards is critical for reproducibility .

Q. What safety protocols and storage conditions are critical when handling this compound in laboratory environments?

Personal protective equipment (PPE) must include fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance) and full-face respirators with ABEK-type filters to prevent inhalation of vapors . Engineering controls such as fume hoods with ≥0.5 m/s airflow are mandatory. Storage requires airtight containers under inert gas (e.g., nitrogen) in干燥, ventilated areas, away from moisture and incompatible substances like strong oxidizers. Opened containers must be resealed immediately to avoid degradation .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?

Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, enabling researchers to bypass trial-and-error approaches. For instance, ICReDD’s methodology combines reaction path searches with information science to prioritize high-yield pathways . Integrating computational data with experimental validation (e.g., varying solvents or catalysts) reduces optimization time by 40–60%. Tools like COMSOL Multiphysics® allow real-time simulation of reaction kinetics, facilitating adjustments to temperature or stoichiometry .

Q. What experimental design frameworks are suitable for investigating multifactor interactions in the reactivity of this compound?

A full factorial design (2ⁿ) is ideal for evaluating variables like temperature (20–60°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (e.g., DMF vs. THF). For example, a 3³ design (27 trials) can model non-linear relationships between factors. Response surface methodology (RSM) with central composite design (CCD) optimizes conditions by identifying maxima/minima in yield contours. Statistical validation via ANOVA (p < 0.05) ensures significance, while residual plots diagnose model adequacy .

Q. How should conflicting data between experimental yields and theoretical calculations be systematically analyzed?

Discrepancies often arise from unaccounted side reactions or solvent effects. A stepwise approach includes:

- Revisiting Computational Assumptions : Verify if simulations excluded solvation or entropy contributions .

- Experimental Replication : Conduct triplicate trials under controlled humidity and oxygen levels.

- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in input parameters (e.g., activation energy).

- Data Triangulation : Cross-validate with alternative techniques (e.g., in situ FTIR to detect intermediates not modeled computationally) .

Methodological Notes

- Data Presentation : Use SI units and state symbols in equations (e.g., (g), (aq)) for clarity. Tabulate raw data with error margins (±SD) and highlight outliers using Grubbs’ test .

- Ethical Compliance : Document adherence to institutional safety protocols (e.g., waste disposal for chlorinated byproducts) and declare conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.